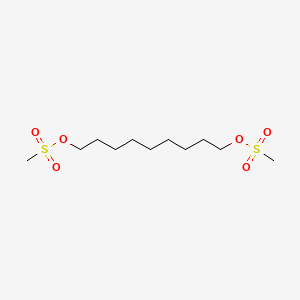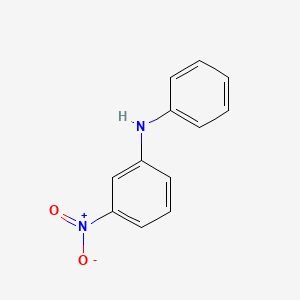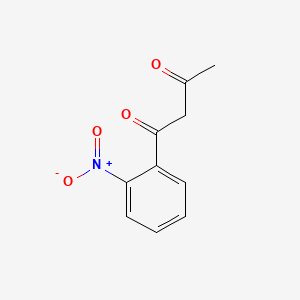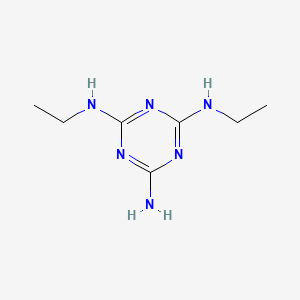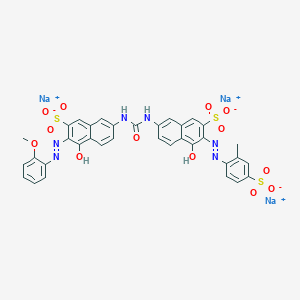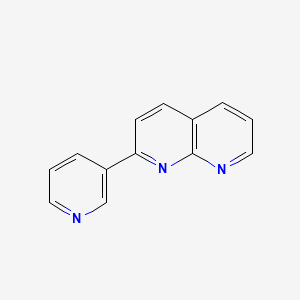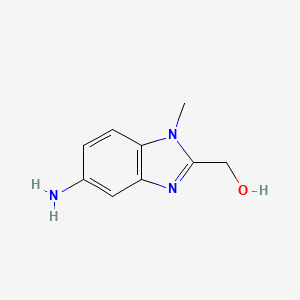![molecular formula C17H22BrN3O6S B1618168 2-Amino-5-[[3-[(4-bromophenyl)methylsulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid CAS No. 31702-37-1](/img/structure/B1618168.png)
2-Amino-5-[[3-[(4-bromophenyl)methylsulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Übersicht
Beschreibung
S-p-Bromobenzylglutathion: ist eine Verbindung, die für ihre Rolle als Inhibitor der Glyoxalase 1 (GLO1) bekannt ist, einem Enzym, das an der Entgiftung von Methylglyoxal beteiligt ist, einem toxischen Nebenprodukt der Glykolyse .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von S-p-Bromobenzylglutathion beinhaltet typischerweise die Konjugation von Glutathion mit p-Brombenzylchlorid unter basischen Bedingungen. Die Reaktion wird in einem organischen Lösungsmittel wie Dimethylsulfoxid (DMSO) oder Acetonitril durchgeführt, wobei eine Base wie Natriumhydroxid oder Kaliumcarbonat die nukleophile Substitutionsreaktion erleichtert .
Industrielle Produktionsmethoden: Die industrielle Produktion von S-p-Bromobenzylglutathion folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen, um eine gleichbleibende Produktqualität und Ausbeute zu gewährleisten. Das Endprodukt wird mit Techniken wie Umkristallisation oder Chromatographie gereinigt .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-p-bromobenzyl glutathione typically involves the conjugation of glutathione with p-bromobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of S-p-bromobenzyl glutathione follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The final product is purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Arten von Reaktionen: S-p-Bromobenzylglutathion unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Disulfide oder Sulfoxide zu bilden.
Reduktion: Reduktionsreaktionen können die Brombenzyl-Gruppe in eine Benzyl-Gruppe umwandeln.
Substitution: Das Bromatom in der p-Brombenzyl-Gruppe kann durch andere Nukleophile substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.
Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Nukleophile wie Thiole, Amine oder Alkoxide.
Hauptprodukte:
Oxidation: Disulfide, Sulfoxide.
Reduktion: Benzylglutathion.
Substitution: Verschiedene substituierte Glutathionderivate.
Wissenschaftliche Forschungsanwendungen
Chemie: S-p-Bromobenzylglutathion wird als Werkzeug verwendet, um das Glyoxalasesystem und seine Rolle bei Entgiftungsprozessen zu untersuchen .
Biologie: Die Verbindung wird in der Forschung eingesetzt, um die Mechanismen der Enzyminhibition und die Rolle der Glyoxalase 1 im Zellstoffwechsel zu verstehen .
Medizin: S-p-Bromobenzylglutathion hat sich als potenzielles Antitumormittel gezeigt, da es die Glyoxalase 1 hemmen kann, die in verschiedenen Krebsarten überexprimiert wird . Es zeigt auch entzündungshemmende Eigenschaften und wurde auf seine Auswirkungen auf Angstzustände und Krampfanfälle untersucht .
Industrie: In industriellen Anwendungen wird S-p-Bromobenzylglutathion bei der Entwicklung neuer Therapeutika und als biochemisches Werkzeug in der Arzneimittelforschung eingesetzt .
Wirkmechanismus
S-p-Bromobenzylglutathion übt seine Wirkungen aus, indem es die Glyoxalase 1 hemmt, ein Enzym, das Methylglyoxal entgiftet. Die Hemmung der Glyoxalase 1 führt zur Anhäufung von Methylglyoxal, das Apoptose in Krebszellen induzieren kann . Die Verbindung bindet an die aktive Stelle der Glyoxalase 1 und verhindert, dass das Enzym die Umwandlung von Methylglyoxal in weniger toxische Verbindungen katalysiert . Diese Hemmung stört den Zellstoffwechsel und induziert oxidativen Stress, was zum Zelltod führt .
Wirkmechanismus
S-p-bromobenzyl glutathione exerts its effects by inhibiting glyoxalase 1, an enzyme that detoxifies methylglyoxal. The inhibition of glyoxalase 1 leads to the accumulation of methylglyoxal, which can induce apoptosis in cancer cells . The compound binds to the active site of glyoxalase 1, preventing the enzyme from catalyzing the conversion of methylglyoxal to less toxic compounds . This inhibition disrupts cellular metabolism and induces oxidative stress, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
S-(p-Chlorobenzyl)glutathion: Ähnliche Struktur, aber mit einem Chloratom anstelle von Brom.
S-(p-Methylbenzyl)glutathion: Enthält eine Methylgruppe anstelle von Brom.
S-(p-Fluorobenzyl)glutathion: Enthält ein Fluoratom anstelle von Brom.
Einzigartigkeit: S-p-Bromobenzylglutathion ist einzigartig aufgrund seiner hohen Potenz als Glyoxalase-1-Inhibitor und seiner Fähigkeit, Apoptose in Krebszellen zu induzieren. Das Vorhandensein des Bromatoms erhöht seine Bindungsaffinität zum Enzym, was es im Vergleich zu anderen ähnlichen Verbindungen effektiver macht .
Eigenschaften
CAS-Nummer |
31702-37-1 |
|---|---|
Molekularformel |
C17H22BrN3O6S |
Molekulargewicht |
476.3 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[[(2R)-3-[(4-bromophenyl)methylsulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C17H22BrN3O6S/c18-11-3-1-10(2-4-11)8-28-9-13(16(25)20-7-15(23)24)21-14(22)6-5-12(19)17(26)27/h1-4,12-13H,5-9,19H2,(H,20,25)(H,21,22)(H,23,24)(H,26,27)/t12-,13-/m0/s1 |
InChI-Schlüssel |
HMNYAPVDRLKBJH-STQMWFEESA-N |
Isomerische SMILES |
C1=CC(=CC=C1CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)Br |
SMILES |
C1=CC(=CC=C1CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)Br |
Kanonische SMILES |
C1=CC(=CC=C1CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)Br |
Sequenz |
XXG |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




